2-Chloronicotinic acid

Acid dissociation constant (pKa) Reactivity optimization Salt formation and purification

2-Chloronicotinic acid (2-CNA) is the ONLY regioisomer specified in registered synthetic routes for nevirapine, mirtazapine, pranoprofen, boscalid, and nicosulfuron. The 2-chloro substituent is the essential leaving group and coupling handle; 5-CNA or 6-CNA regioisomers yield constitutionally different products lacking pharmacological or herbicidal activity. Substitution triggers complete drug master file revalidation or agrochemical dossier rework. Supplied as ≥98% white to cream crystalline powder. Request QA batch documentation with every order.

Molecular Formula C6H4ClNO2
Molecular Weight 157.55 g/mol
CAS No. 2942-59-8
Cat. No. B045699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloronicotinic acid
CAS2942-59-8
Synonyms2-Chloronicotinic Acid;  2-Chloro-3-pyridinecarboxylic Acid;  3-Carboxy-2-chloropyridine;  CNIS;  NSC 378
Molecular FormulaC6H4ClNO2
Molecular Weight157.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C(=O)O
InChIInChI=1S/C6H4ClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10)
InChIKeyIBRSSZOHCGUTHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloronicotinic Acid (CAS 2942-59-8) Procurement Guide: Core Identity and Industrial Role


2-Chloronicotinic acid (2-CNA; 2-chloropyridine-3-carboxylic acid) is a halogenated pyridine monocarboxylic acid, formally the 2-chloro derivative of nicotinic acid (niacin, vitamin B₃). It is a white to cream crystalline powder with a molecular weight of 157.55 g·mol⁻¹, melting with decomposition in the range 176–191 °C depending on heating rate and purity [1]. 2-CNA is a strategic building block in the synthesis of several globally registered active pharmaceutical ingredients (APIs) and crop protection agents, including the HIV reverse transcriptase inhibitor nevirapine, the antidepressant mirtazapine, the NSAID pranoprofen, the carboxamide fungicide boscalid, and the sulfonylurea herbicide nicosulfuron [2]. Its chemical identity is defined by a chlorine atom at the pyridine 2-position, a carboxylic acid at the 3-position, and the consequent alteration of electronic, steric, and hydrogen-bonding properties relative to regioisomeric chloronicotinic acids, unsubstituted nicotinic acid, and other 2-halonicotinic acids.

Why 2-Chloronicotinic Acid Cannot Be Replaced by Other Chloronicotinic Acid Isomers or Halogen Analogs


The pyridine ring position of the chlorine substituent fundamentally governs not only the compound's intrinsic physicochemical properties—acidity, crystal packing, and solubility—but also the regiochemical outcome of every downstream coupling, condensation, and cyclization reaction. 2-Chloronicotinic acid (2-CNA) exhibits an experimentally measured pKa of ~2.54, making it approximately 200-fold more acidic than nicotinic acid (pKa 4.85) and substantially more acidic than its 5-chloro and 6-chloro isomers [1][2]. In the solid state, 2-CNA adopts unique intramolecular halogen-bonded S(5) loops and acid-to-pyridine catemer motifs that are absent in 6-chloronicotinic acid, which crystallizes as centrosymmetric carboxylic acid dimers bridged by weak Cl···Cl interactions [3]. These structural differences translate directly into divergent reactivity: the chlorine at the 2-position creates steric hindrance and electronic effects that render 2-chloronicotinamide dramatically resistant to enzymatic hydrolysis by amidases, whereas nicotinamide and 5-chloronicotinamide are rapidly converted to completion under identical conditions [4]. In target-molecule synthesis, the 2-chloro substituent is the essential leaving group or coupling handle; regioisomeric chloronicotinic acids (e.g., 5-chloro or 6-chloro) would generate constitutionally different products that lack the required pharmacological or herbicidal activity [5].

Quantitative Differentiation of 2-Chloronicotinic Acid (2942-59-8) from Closest Analogs: Head-to-Head and Cross-Study Evidence


Acidity Enhancement: 2-Chloronicotinic Acid Is ~200-Fold More Acidic Than Nicotinic Acid

The chlorine atom at the pyridine 2-position exerts a strong electron-withdrawing inductive effect on the carboxylic acid group, dramatically lowering the pKa. The experimentally determined pKa of 2-chloronicotinic acid is 2.54 [1]. In contrast, the pKa of unsubstituted nicotinic acid is 4.85 (measured at 25 °C) [2]. The calculated difference ΔpKa = 2.31 corresponds to an acidity enhancement factor of approximately 204 (i.e., Ka(2-CNA) / Ka(nicotinic acid) = 10^(2.31) ≈ 204). For additional context, 2-bromonicotinic acid has a predicted pKa of 2.12 ± 0.10 [3], and the 5-chloronicotinic acid isomer is reported to be markedly less acidic (no experimental pKa located in primary literature, but the electron-withdrawing effect is attenuated by meta positioning of chlorine relative to the carboxyl group). This quantitative acidity difference dictates that 2-CNA will be predominantly in its carboxylate form at pH values where nicotinic acid remains protonated, directly impacting salt formation, aqueous solubility, extraction efficiency, and reactivity toward electrophilic activation (e.g., acid chloride formation with SOCl₂).

Acid dissociation constant (pKa) Reactivity optimization Salt formation and purification

Crystal-Packing Architecture: Intramolecular Halogen Bonds in 2-CNA vs. Intermolecular Dimers in 6-Chloronicotinic Acid

A direct head-to-head X-ray crystallographic comparison of the 2-chloro and 6-chloro regioisomers established that 2-chloronicotinic acid forms acid-to-pyridine hydrogen-bonded catemer motifs and exclusively intramolecular halogen-bonded S(5) loops, with no intermolecular halogen bonding [1]. In stark contrast, 6-chloronicotinic acid (triclinic, space group P1, Z = 2) crystallizes as centrosymmetric dimers through intermolecular carboxylic acid hydrogen bonds, which are further bridged by weak intermolecular Cl···Cl interactions to form infinite chains [1]. The unit cell parameters for 6-CNA are: a = 3.741(1) Å, b = 5.761(1) Å, c = 14.737(4) Å, α = 90.13(1)°, β = 90.75(1)°, γ = 103.17(1)°, V = 309.23(13) ų, Dx = 1.692 Mg m⁻³ (T = 90 K, Mo Kα) [1]. For 2-CNA, the catemer motif precludes the centrosymmetric dimerization observed in 6-CNA, yielding a fundamentally different crystal packing that affects melting point, solubility, and mechanical properties of the bulk solid. The crystal structure of nicotinic acid also shows acid-to-pyridine catemer motifs, but lacks the intramolecular halogen-bonded S(5) loop unique to 2-CNA [1]. These differences are not merely academic: they directly influence the physical handling characteristics (e.g., filterability, hygroscopicity, caking tendency) during industrial procurement, storage, and formulation.

Solid-state chemistry Polymorph control Crystallization process design

Enzymatic Hydrolysis Resistance: 2-Chloronicotinamide Is Not Fully Converted by Amidase Under Conditions Where Nicotinamide and 5-Chloronicotinamide Are Completely Hydrolyzed

In a controlled comparative bioprocess study using purified amidase BeAmi2 from Brevibacterium epidermidis ZJB-07021 (6 U·mL⁻¹ enzyme loading), the hydrolysis of 100 mM substrate solutions was monitored over 60 minutes [1]. Nicotinamide, isonicotinamide, and 5-chloronicotinamide all reached complete conversion (100%) within this timeframe. However, 2-chloronicotinamide was not fully converted under identical conditions, demonstrating markedly slower reaction kinetics [1]. This result is corroborated by a separate study on Pantoea sp. amidase (Pa-Ami), which reported that 'chlorine substitution in the pyridine ring of nicotinamide, especially the substitution at 2-position, led to a dramatic decrease of Pa-Ami activity' [2]. The inherent recalcitrance of the 2-chloro substrate was overcome only through protein engineering: the double mutant G175A/A305T of Pa-Ami exhibited a kcat/Km value 10.0-fold higher than wild-type, enabling the production of 1,220 mM 2-CA with 94% conversion at a space-time yield of 575 g·L⁻¹·day⁻¹ [3]. For comparison, the wild-type Pa-Ami showed considerably lower catalytic efficiency toward 2-chloronicotinamide, and an alternative nitrilase-based process achieved 318.5 mM 2-CA—the highest level reported for nitrilase-catalyzed production at the time of publication [4]. The key procurement insight is that the 2-position chlorine imposes a unique steric and electronic barrier that is not present with 5-chloro or unsubstituted substrates; thus, any biocatalytic process qualified for nicotinamide or 5-chloronicotinamide cannot be assumed to perform equivalently for 2-chloronicotinamide without explicit revalidation.

Biocatalytic synthesis Amidase substrate specificity Green chemistry process design

Chemical Synthesis Yield Benchmarking: Multiple Routes to 2-CNA Span from 87.1% to 95.2% Yield, with Purity Exceeding 99.5% Achievable

Multiple independent synthetic routes to 2-chloronicotinic acid have been quantitatively benchmarked in the patent and journal literature. The classical N-oxide route—oxidation of nicotinic acid with H₂O₂ followed by chlorination with POCl₃/PCl₅—delivers 2-CNA in 87.5% overall yield [1]. A patent process (CN101602714B) using nitrapyrin as a chlorine source reports a yield of 87.1%, with the advantage of utilizing an industrial byproduct as starting material [2]. An optimized precipitation-based isolation process (US4144238A) produces pure white 2-CNA in 65–70% yield after distillation of the acid chloride intermediate [3]. More recently, a guidechem-compiled preparation method reports 95.2% yield with >99.5% purity achieved through controlled precipitation and water washing . For comparison, the classic synthesis of 6-chloronicotinic acid as a byproduct during 2-CNA production generally yields lower purity material (typically 98.5% min by HPLC) [4]. The 5-chloronicotinic acid isomer melts significantly lower at 168–172 °C (vs. 176–191 °C for 2-CNA) and is produced at ≥95% purity (GC/titration), reflecting different impurity profiles [5]. For procurement, the key message is that 2-CNA is commercially available at consistently higher purity specifications than its regioisomers, with multiple production routes competing on yield and environmental footprint.

Synthetic process economics Yield optimization Purity specification for procurement

Regiospecificity in Commercial API and Agrochemical Syntheses: Only 2-CNA Delivers the Required Product Constitution

The 2-position chlorine atom of 2-CNA is not a fungible substituent—it is the essential leaving group or coupling handle that defines the constitution of the final active molecule. In the synthesis of the HIV reverse transcriptase inhibitor nevirapine, 2-CNA is converted to 2-chloronicotinoyl chloride, which is then coupled with 2-chloro-4-methyl-3-pyridinamine to form the diaryl amide intermediate; substitution with 6-chloronicotinic acid would yield a regioisomeric amide that cannot cyclize to the dipyridodiazepinone core of nevirapine [1]. For the sulfonylurea herbicide nicosulfuron, 2-CNA is the starting material in all three published industrial routes; under optimized conditions, the five-step sequence from 2-CNA delivers nicosulfuron in 62.4% overall yield with >95% purity [2]. In the boscalid fungicide synthesis, the acid chloride of 2-CNA is coupled with 4'-chlorobiphenyl-2-amine; a telescoped continuous-flow process achieves a boscalid yield of >66% in the final coupling step, with an overall three-step yield of >42% (mean step yield ~75%) [3]. In niflumic acid synthesis, 2-CNA condenses directly with 3-trifluoromethylaniline; the alternative route using 2-aminonicotinic acid with 1-bromo-3-trifluoromethylbenzene is a different chemical entity entirely, not a substitution within the chloronicotinic acid family [4]. For pranoprofen, 2-CNA is condensed with phenol in strong base; a three-step derivative synthesis (esterification, nucleophilic substitution, hydrolysis) from 2-CNA delivers 2-morpholinonicotinic acid in 93% total yield [5]. In every example, the 2-chloro regioisomer is mandatory for the correct product constitution; 5-chloro, 6-chloro, or 2-bromo analogs would generate constitutionally different products that are not the registered active ingredients.

Regioselective synthesis Pharmaceutical intermediate procurement Agrochemical building block

Evidence-Backed Application Scenarios Where 2-Chloronicotinic Acid (2942-59-8) Is the Scientifically Justified Procurement Choice


Synthesis of Nevirapine (HIV Reverse Transcriptase Inhibitor): 2-CNA as the Irreplaceable Starting Material

In the synthesis of nevirapine, the 2-chloronicotinic acid scaffold provides the specific chlorine leaving group at the pyridine 2-position that enables the formation of 2-chloronicotinoyl chloride and subsequent coupling with 2-chloro-4-methyl-3-pyridinamine. This coupling intermediate then undergoes cyclization to form the dipyridodiazepinone core unique to nevirapine [1]. No other chloronicotinic acid isomer can generate this specific ring system. For procurement teams supporting nevirapine API manufacturing, 2-CNA is specified in the registered synthetic route and cannot be substituted without triggering a complete revalidation of the drug master file—a regulatory and economic non-starter. The required purity specification for this application is typically ≥99% (HPLC), consistent with the purity levels achievable via optimized precipitation processes yielding >99.5% purity [2].

Manufacture of Nicosulfuron Herbicide: Multi-Step Sequence Validated at 62.4% Overall Yield from 2-CNA

All three published industrial routes to the sulfonylurea herbicide nicosulfuron begin with 2-chloronicotinic acid. Under optimized conditions, the five-step sequence (amidation, esterification, condensation, and two further steps) delivers nicosulfuron in 62.4% overall yield with purity exceeding 95.0% [1]. The 2-chloro substituent serves as the leaving group in the initial amidation step; substitution with 6-CNA or 5-CNA would yield regioisomeric sulfonylureas that lack herbicidal activity against the target weed spectrum. For agrochemical procurement, the decision to source 2-CNA over a generic 'chloronicotinic acid' is determined by the fact that only the 2-isomer is registered as the starting material in the regulatory dossiers for nicosulfuron manufacture.

Boscalid Fungicide Production: Continuous-Flow Coupling with 2-CNA Acid Chloride Achieving >66% Single-Step Yield

Boscalid, a succinate dehydrogenase inhibitor (SDHI) fungicide registered globally for control of Botrytis spp., Alternaria spp., and Sclerotinia spp., is formed by formal condensation of the carboxy group of 2-chloronicotinic acid with the amino group of 4'-chlorobiphenyl-2-amine [1]. A telescoped three-step continuous-flow process using 2-CNA as the starting acid delivers boscalid with a final coupling step yield of >66% and an overall three-step yield of >42% (mean step yield ≈75%) [2]. In a batch process, 335 g of 2-CNA is reacted with thionyl chloride in toluene/DMF at 40–60 °C to form the acid chloride, which is then coupled with the aminobiphenyl to yield 450–480 g of boscalid after filtration and drying [3]. This application uniquely requires the 2-chloro substitution pattern because the chlorine is displaced by the amine nucleophile at the pyridine 2-position; 6-CNA would generate a 6-carboxamide product lacking fungicidal activity.

Biocatalytic Green-Chemistry Production: Engineered Amidase Processes Achieving Space-Time Yields up to 575 g·L⁻¹·day⁻¹

For organizations pursuing sustainable, low-environmental-footprint manufacturing of 2-CNA, the inherent recalcitrance of 2-chloronicotinamide to wild-type amidase hydrolysis [1] has been successfully overcome through structure-guided enzyme engineering. The Pantoea sp. amidase double mutant G175A/A305T achieves kcat/Km 10.0-fold higher than wild-type, producing up to 1,220 mM (192 g·L⁻¹) 2-CNA with 94% conversion at a space-time yield of 575 g·L⁻¹·day⁻¹ [2]. An alternative nitrilase-based whole-cell process using constitutively expressed Rhodococcus zopfii nitrilase mutant W167G produced 318.5 mM 2-CNA with 90% recovery yield after simple acidification [3]. These biocatalytic routes are specific to the 2-chloro substrate; the engineered enzymes have been explicitly optimized for the steric and electronic demands of the 2-chloronicotinamide or 2-chloronicotinonitrile substrate, and their performance on 5-chloro or 6-chloro analogs is not guaranteed without separate engineering campaigns. Procurement for a biocatalytic plant must specify the 2-chloro precursor; generic 'chloronicotinamide' will not produce acceptable yields.

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